molecular formula C10H22Cl2N2O B2634929 1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride CAS No. 2097938-76-4

1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride

Cat. No. B2634929
CAS RN: 2097938-76-4
M. Wt: 257.2
InChI Key: ZKXITCZHPCOTSW-UHFFFAOYSA-N
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Description

1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride is a chemical compound with the CAS Number: 2097938-76-4 . It has a molecular weight of 257.2 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.2ClH/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12;;/h10-11H,1-9H2;2*1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is stored at room temperature .

Scientific Research Applications

Synthesis and Herbicidal Activity

A study by Li et al. (2005) developed novel 1-phenyl-piperazine-2,6-diones through a facile synthetic route, demonstrating significant herbicidal activity. This research suggests the potential of such compounds, possibly including derivatives of "1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride," in agricultural applications (Li et al., 2005).

Anticonvulsant and Antimicrobial Activities

Further, Aytemir et al. (2010) synthesized new kojic acid derivatives, demonstrating potential anticonvulsant compounds. This includes structures related to the subject compound and highlights its potential in developing treatments for epilepsy (Aytemir et al., 2010). Another study by Aytemir et al. (2004) on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including piperazine substitutions, showed promising anticonvulsant and antimicrobial activities (Aytemir et al., 2004).

Catalytic Applications

Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacy and biofilm inhibition activities. This research underscores the compound's utility in synthesizing bacterial biofilm inhibitors (Mekky & Sanad, 2020). Additionally, Yousefi et al. (2018) employed piperazine as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, indicating the role of such compounds in green chemistry and pharmaceutical synthesis (Yousefi et al., 2018).

Flame Retardancy

Nguyen et al. (2014) explored the application of piperazine-phosphonates derivatives as a flame retardant on cotton fabric, revealing the compound's potential in enhancing fire resistance in textiles. This study contributes to understanding the thermal decomposition and flame retardant mechanisms of piperazine derivatives (Nguyen et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P305+351+338 .

properties

IUPAC Name

1-(oxan-2-ylmethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12;;/h10-11H,1-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXITCZHPCOTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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